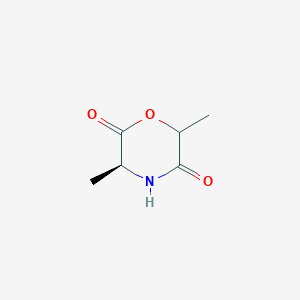

(3S)-3,6-Dimethylmorpholine-2,5-dione

CAS No.:

Cat. No.: VC15814396

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO3 |

|---|---|

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | (3S)-3,6-dimethylmorpholine-2,5-dione |

| Standard InChI | InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4?/m0/s1 |

| Standard InChI Key | VVCGOQDXURYHJV-WUCPZUCCSA-N |

| Isomeric SMILES | C[C@H]1C(=O)OC(C(=O)N1)C |

| Canonical SMILES | CC1C(=O)OC(C(=O)N1)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(3S)-3,6-Dimethylmorpholine-2,5-dione features a morpholine backbone with stereochemical specificity at the 3-position (S-configuration) and a planar carbonyl group at the 2 and 5 positions. The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the N–H group and the adjacent carbonyl oxygen . Its IUPAC name, (3S)-3,6-dimethylmorpholine-2,5-dione, reflects its chiral center and substitution pattern .

The SMILES notation encodes its stereochemistry, while the InChIKey VVCGOQDXURYHJV-WUCPZUCCSA-N provides a unique identifier for database searches .

Physicochemical Characteristics

Key properties of (3S)-3,6-dimethylmorpholine-2,5-dione include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 143.14 g/mol | |

| XLogP3 | 0.1 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area | 55.4 Ų |

The compound’s low XLogP3 value suggests moderate hydrophilicity, while its polar surface area indicates potential for intermolecular interactions . Despite its well-defined structure, experimental data on melting and boiling points remain unreported in the literature .

Synthesis and Reactivity

Synthetic Routes

(3S)-3,6-Dimethylmorpholine-2,5-dione is typically synthesized via cyclization reactions of chiral precursors. One common approach involves the condensation of (S)-alanine derivatives with α-keto acids under dehydrating conditions, followed by intramolecular lactamization . Stereochemical purity is maintained through asymmetric catalysis or chiral resolving agents, ensuring the 3S configuration is preserved .

Reactivity Profile

The compound’s reactivity is dominated by its morpholine-2,5-dione core:

-

Ring-Opening Polymerization (ROP): Despite the propensity of morpholine-diones to undergo ROP, (3S)-3,6-dimethylmorpholine-2,5-dione exhibits remarkable stability against metal-catalyzed polymerization. Studies using catalysts (where ; ) revealed no polymer formation, with reactions instead yielding Sn-containing complexes (e.g., ) .

-

Nucleophilic Attack: The electrophilic carbonyl groups at positions 2 and 5 are susceptible to nucleophilic substitution, enabling derivatization with amines, alcohols, or Grignard reagents .

Applications in Polymer and Pharmaceutical Chemistry

Pharmaceutical Intermediates

As a chiral building block, this compound serves in the synthesis of optically active pharmaceuticals. For example, it has been utilized in the production of protease inhibitors and antimicrobial agents, leveraging its rigid bicyclic structure to enforce specific molecular conformations .

Research Findings and Experimental Insights

Catalytic Studies

Investigations into tin-based catalysts revealed that interacts reversibly with (3S)-3,6-dimethylmorpholine-2,5-dione in toluene-, as evidenced by NMR spectral shifts . In contrast, induces ring-opening to form , highlighting the role of catalyst nucleophilicity .

Stereochemical Impact on Reactivity

The 3S-methyl group imposes significant steric hindrance, which suppresses ROP even under aggressive conditions. Comparative studies with non-methylated morpholine-diones demonstrate that methylation at the 3 and 6 positions reduces ring strain, thereby stabilizing the monomer against polymerization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume